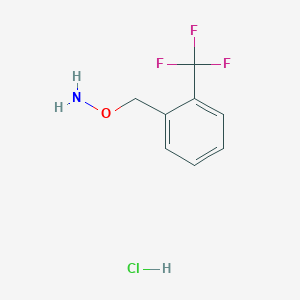

O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride

Description

O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride (CAS: 215599-92-1) is a hydroxylamine derivative characterized by a benzyl group substituted with a trifluoromethyl (-CF₃) group at the ortho (2-) position. Its molecular formula is C₈H₈F₃NO·HCl, with a molecular weight of 227.61 g/mol . The trifluoromethyl group confers enhanced lipophilicity and metabolic stability, making this compound valuable in pharmaceutical synthesis and analytical chemistry, particularly in oxime formation and derivatization reactions .

Properties

IUPAC Name |

O-[[2-(trifluoromethyl)phenyl]methyl]hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO.ClH/c9-8(10,11)7-4-2-1-3-6(7)5-13-12;/h1-4H,5,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWNCDJXXYTTSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CON)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594709 | |

| Record name | O-{[2-(Trifluoromethyl)phenyl]methyl}hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215599-92-1 | |

| Record name | O-{[2-(Trifluoromethyl)phenyl]methyl}hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The preparation of O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride involves several steps:

Reaction of Trifluoromethyl Anisole with Bromoacetate: This reaction produces the corresponding acid ester compound.

Reduction of the Acid Ester Compound: Sodium borohydride is used to reduce the acid ester compound to trifluoromethylbenzoxylamine.

Reaction with Hydrochloric Acid: Finally, trifluoromethylbenzoxylamine is reacted with hydrochloric acid to produce this compound.

Chemical Reactions Analysis

O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride undergoes various types of chemical reactions:

Oxidation: This compound can be oxidized to form corresponding oximes.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of electrophilic reagents.

Electrophilic Amination: This compound can be used as an electrophilic aminating reagent in transition metal-catalyzed C–N bond-forming reactions.

Common reagents used in these reactions include sodium borohydride for reduction and various electrophilic reagents for substitution and amination reactions. The major products formed from these reactions include oximes, amines, and various nitrogen-containing heterocyclic compounds .

Scientific Research Applications

Applications in Organic Synthesis

2.1. Derivatization in Analytical Chemistry

One of the primary applications of O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride is in the derivatization of carbonyl compounds, which facilitates their detection and quantification in complex mixtures. This application is crucial in fields such as pharmacology and environmental science, where accurate measurement of carbonyls is essential.

Case Study:

In a study focusing on the analysis of aldehydes and ketones in biological samples, researchers utilized this compound to form stable oximes, which were then analyzed using gas chromatography-mass spectrometry (GC-MS). The derivatization improved sensitivity and selectivity, allowing for the detection of low concentrations of carbonyls in complex matrices .

Pharmaceutical Applications

3.1. Drug Design and Development

The compound's structural properties make it a valuable building block in drug design. Its ability to modulate biological activity through fluorination has been explored in developing inhibitors for various therapeutic targets.

Case Study:

Research highlighted the use of this compound as a precursor for synthesizing small molecule inhibitors targeting indoleamine 2,3-dioxygenase-1 (IDO1), a critical enzyme involved in immune regulation and cancer progression. The incorporation of trifluoromethyl groups was found to enhance the potency and selectivity of these inhibitors .

Applications in Material Science

4.1. Functional Polymers

The compound has been utilized in creating functional polymers with enhanced properties due to the incorporation of trifluoromethyl groups, which impart unique thermal and chemical stability.

Data Table: Properties of Functional Polymers Derived from this compound

| Polymer Type | Thermal Stability (°C) | Chemical Resistance | Application Area |

|---|---|---|---|

| Trifluoromethylated Polyurethane | 250 | Excellent | Coatings, Adhesives |

| Fluorinated Polyethylene | 260 | High | Electrical Insulation |

Mechanism of Action

The mechanism of action of O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride involves its ability to act as an electrophilic aminating reagent. It facilitates the formation of C–N bonds through electrophilic amination reactions, which are catalyzed by transition metals. This compound can also act as a reducing agent and amino radical donor in various organic synthesis reactions .

Comparison with Similar Compounds

Fluorinated Analogues

- O-(2-Fluorobenzyl)hydroxylamine HCl (CAS: 57981-02-9): Replacing -CF₃ with a single fluorine reduces lipophilicity (logP ~1.2 vs. ~2.5 for -CF₃ derivatives) but improves aqueous solubility. Used in small-molecule derivatization .

- O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl (CAS: 85118-05-4): The electron-deficient pentafluorobenzyl group enhances reactivity in GC derivatization of aldehydes and ketones, achieving detection limits <1 ppb .

Non-Fluorinated Analogues

- O-Benzylhydroxylamine HCl (CAS: 622-33-3): Lacks fluorine substituents, resulting in lower metabolic stability. Widely used as a protecting group in peptide synthesis .

Research Findings and Trends

- Steric Effects : Ortho-substituted derivatives show 20–30% lower reactivity in oxime formation compared to para isomers, attributed to steric hindrance .

- Thermal Stability : Trifluoromethylbenzyl derivatives decompose at ~200°C, whereas pentafluorobenzyl analogues are stable up to 250°C .

- Toxicity: Limited data exist, but hydrochloride salts generally require handling in ventilated environments due to respiratory irritation risks .

Biological Activity

O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group imparts significant lipophilicity and stability, enhancing the compound's interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula: C8H9ClF3N

- Molecular Weight: 227.62 g/mol

- CAS Number: 321574-29-2

The presence of the trifluoromethyl group increases the compound's binding affinity to various biomolecules, potentially influencing enzymatic activities and cellular signaling pathways.

Research indicates that this compound may act through several mechanisms:

- Enzyme Inhibition: The compound can form stable complexes with enzyme active sites, inhibiting their activity. This property is crucial for developing biochemical assays and therapeutic agents targeting specific enzymes.

- Cellular Signaling Modulation: By interacting with signaling pathways, this compound may influence cellular responses, making it a candidate for further investigation in cancer therapy and other diseases.

In Vitro Studies

A series of studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the IC50 values observed in these studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung) | 20.94 ± 0.13 | |

| MCF7 (Breast) | <5.00 | |

| HCT116 (Colon) | <3.00 | |

| PC3 (Prostate) | <5.00 |

These results indicate that the compound exhibits significant antiproliferative activity against multiple cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

-

Study on IDO1 Inhibition:

A study highlighted that derivatives of hydroxylamines, including those similar to this compound, effectively inhibited indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer therapy. The incorporation of halogen atoms, particularly trifluoromethyl groups, enhanced the inhibitory potency significantly . -

Neuroprotective Properties:

Research into hybrid compounds incorporating trifluoromethyl benzyloxyamidic moieties has shown promise in reducing amyloid fibrillization associated with Alzheimer's disease. These findings suggest that this compound may play a role in neuroprotection .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.